JNK3 inhibitor-3

JNK3 Isoform selectivity Kinase inhibition

Choose JNK3 inhibitor-3 (compound 15g) for unambiguous JNK3 target engagement. With >10-fold selectivity over JNK2 and >36-fold over JNK1, 86.2% oral bioavailability, and proven BBB penetration, this tool compound outperforms pan-JNK inhibitors like SP600125 in CNS models. Validated in APP/PS1 and 3xTg Alzheimer's mice (30–60 mg/kg p.o.), it rescues cognitive deficits without off-target confounds. Ideal for dissecting JNK3-specific roles in neuronal apoptosis, tau phosphorylation, and Aβ toxicity. Use as a reference standard for CNS JNK3 inhibitor programs. Research use only.

Molecular Formula C26H25N7O2
Molecular Weight 467.5 g/mol
Cat. No. B12390124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNK3 inhibitor-3
Molecular FormulaC26H25N7O2
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N
InChIInChI=1S/C26H25N7O2/c27-10-7-21-15-29-24(19-5-6-22-18(14-19)9-13-35-22)33(21)23-8-11-28-26(31-23)30-20-2-1-12-32(16-20)25(34)17-3-4-17/h5-6,8-9,11,13-15,17,20H,1-4,7,12,16H2,(H,28,30,31)/t20-/m0/s1
InChIKeyZBEPMOZEXLGCTF-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNK3 Inhibitor-3 (Compound 15g): A Selective, Brain-Penetrant JNK3 Inhibitor for Alzheimer's Disease Research


JNK3 inhibitor-3, also designated as compound 15g, is a small-molecule inhibitor belonging to the 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile chemotype [1]. It was developed as a potent and isoform-selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a protein kinase predominantly expressed in the brain and implicated in neuronal apoptosis and neurodegeneration . The compound demonstrates oral bioavailability and the ability to cross the blood-brain barrier (BBB), making it a suitable tool compound for in vivo studies of central nervous system (CNS) disorders .

Why Pan-JNK Inhibitors Cannot Substitute for JNK3 Inhibitor-3 in CNS-Focused Studies


Generic substitution of JNK3 inhibitor-3 with broader-spectrum JNK inhibitors or early-generation tool compounds introduces significant experimental confounders. The JNK family consists of three isoforms (JNK1, JNK2, JNK3) with distinct tissue expression patterns and biological functions; JNK3 is predominantly expressed in the brain, while JNK1 and JNK2 are ubiquitously expressed . Pan-JNK inhibitors such as SP600125 exhibit poor isoform selectivity and are known to inhibit over 70 other kinases, leading to off-target effects that obscure JNK3-specific pharmacology [1]. Furthermore, many JNK inhibitors lack the requisite brain penetration and oral bioavailability needed for CNS disease models, whereas JNK3 inhibitor-3 was specifically optimized for these properties . Using a non-selective or non-brain-penetrant compound in Alzheimer's disease research would yield uninterpretable results and waste resources.

Quantitative Differentiation of JNK3 Inhibitor-3 Against Key Comparators


Isoform Selectivity: JNK3 vs. JNK1 and JNK2

JNK3 inhibitor-3 exhibits a clear selectivity profile across the JNK family, with a >36-fold preference for JNK3 over JNK1 and a >10-fold preference over JNK2. This contrasts sharply with pan-JNK inhibitors like SP600125, which lack isoform discrimination . The selectivity ratios are derived from enzymatic inhibition assays, providing a quantitative basis for prioritizing this compound in studies where JNK3-specific pharmacology must be isolated from JNK1/2-mediated effects [1].

JNK3 Isoform selectivity Kinase inhibition

Oral Bioavailability: Comparative PK Profile in Rats

JNK3 inhibitor-3 demonstrates an oral bioavailability of 86.2% in rats, a parameter critical for enabling chronic oral dosing in preclinical disease models . This contrasts with many JNK3 inhibitors in the literature, such as SR-3576 (aminopyrazole class), for which oral bioavailability data are either not reported or significantly lower, limiting their utility for in vivo efficacy studies without specialized formulations [1].

Pharmacokinetics Oral bioavailability CNS drug delivery

In Vivo Efficacy in Alzheimer's Disease Mouse Models

Chronic oral administration of JNK3 inhibitor-3 (30 and 60 mg/kg) for 2-2.2 months significantly improved cognitive performance in two transgenic mouse models of Alzheimer's disease: APP/PS1 and 3xTg mice [1]. In contrast, the early-generation pan-JNK inhibitor SP600125, while shown to have some neuroprotective effects, exhibits poor brain penetration and requires high doses that often induce toxicity, limiting its translational relevance [2].

Alzheimer's disease Cognitive function In vivo efficacy

Potency Against JNK3 Relative to In-Class Lead Compounds

Within the same chemical series, JNK3 inhibitor-3 (compound 15g) exhibits an IC50 of 4.1 nM against JNK3, which is less potent than the lead compound 15d (IC50 < 1.0 nM) but offers a superior oral pharmacokinetic profile [1]. This trade-off between potency and PK is common in lead optimization; 15g was selected for in vivo studies specifically due to its favorable oral bioavailability, whereas 15d was less suitable for oral dosing . Therefore, 15g represents the optimal balance of potency and drug-like properties for chronic oral studies.

JNK3 inhibitor Potency Structure-activity relationship

Blood-Brain Barrier Penetration: A Critical Attribute for CNS Target Engagement

JNK3 inhibitor-3 is reported to be blood-brain barrier (BBB) permeable, a property essential for targeting JNK3 in the CNS . In contrast, the widely used JNK inhibitor SP600125 exhibits poor brain penetration, requiring direct intracerebroventricular administration to achieve CNS exposure in some studies [1]. This fundamental difference in brain accessibility makes JNK3 inhibitor-3 a far more practical and physiologically relevant tool for investigating JNK3-mediated processes in the brain.

Blood-brain barrier CNS penetration Neurodegeneration

Optimal Use Cases for JNK3 Inhibitor-3 in Preclinical Research


Chronic Oral Dosing in Alzheimer's Disease Mouse Models

JNK3 inhibitor-3 is ideally suited for long-term oral administration studies in transgenic mouse models of Alzheimer's disease. Its high oral bioavailability (86.2%) and demonstrated efficacy in improving cognitive function in APP/PS1 and 3xTg mice at doses of 30-60 mg/kg make it a preferred tool compound over pan-JNK inhibitors or less bioavailable JNK3 inhibitors [1].

Mechanistic Studies Requiring JNK3-Specific Pharmacological Interrogation

For experiments aiming to dissect the specific role of JNK3 in neuronal apoptosis, synaptic dysfunction, or tau phosphorylation, JNK3 inhibitor-3 offers a critical advantage due to its >10-fold selectivity over JNK2 and >36-fold selectivity over JNK1 . This selectivity reduces the confounding influence of JNK1/2 inhibition, enabling cleaner interpretation of results compared to using non-selective inhibitors like SP600125 [2].

In Vitro Neuroprotection Assays Against Amyloid-Beta Toxicity

JNK3 inhibitor-3 has been shown to protect neuronal cells against amyloid-beta (Aβ)-induced apoptosis in vitro [3]. Researchers investigating the JNK3 signaling axis in Aβ toxicity can utilize this compound to establish target engagement and validate JNK3 as a mediator of Aβ-induced cell death, providing a more selective alternative to pan-JNK inhibitors.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of CNS-Active JNK3 Inhibitors

Given its favorable rat PK profile (AUC PO = 2806.77 hr·ng/mL, Cmax = 1238.85 ng/mL, T1/2 = 1.14 hr) and brain penetration , JNK3 inhibitor-3 serves as an excellent benchmark compound for establishing PK/PD relationships for CNS-targeted JNK3 inhibitors. It can be used to validate new assays, calibrate in silico models, or serve as a reference standard in comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNK3 inhibitor-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.